RQ0Hrs3jux

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

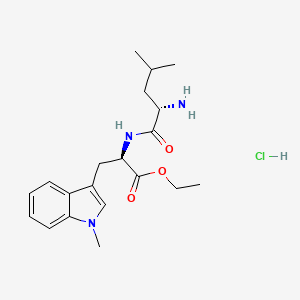

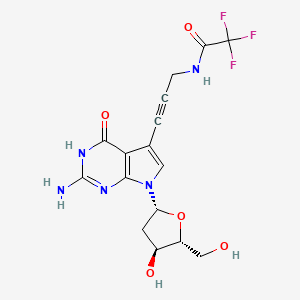

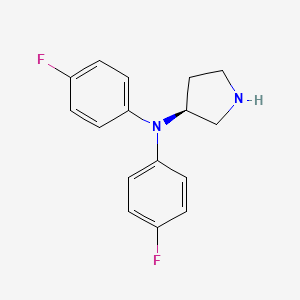

NLG802 is a prodrug of indoximod, an orally active inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan, an essential amino acid. By inhibiting IDO1, NLG802 aims to modulate the immune response, making it a promising candidate for cancer immunotherapy .

Preparation Methods

NLG802 is synthesized through a series of chemical reactions designed to enhance the oral bioavailability of indoximod. The synthesis involves protecting the acid and amine functionalities of indoximod as an ethyl ester and leucine amide, respectively . The synthetic route includes:

Esterification: The carboxylic acid group of indoximod is esterified using ethanol.

Amidation: The amine group is protected by forming an amide bond with leucine.

Purification: The resulting compound is purified through crystallization or chromatography to obtain NLG802 in its pure form.

Chemical Reactions Analysis

NLG802 undergoes several types of chemical reactions, primarily focusing on its conversion back to indoximod in the body. These reactions include:

Hydrolysis: The ester and amide bonds are hydrolyzed in the presence of water and enzymes, releasing indoximod.

Oxidation and Reduction: While NLG802 itself is not directly involved in oxidation or reduction reactions, indoximod can undergo these reactions in metabolic pathways.

Substitution: NLG802 does not typically undergo substitution reactions under physiological conditions.

Scientific Research Applications

NLG802 has a wide range of scientific research applications, particularly in the fields of cancer immunotherapy and immunology. Some of its key applications include:

Cancer Immunotherapy: NLG802 is being investigated for its potential to enhance the immune system’s ability to target and destroy cancer cells by inhibiting IDO1.

Immunology Research: By modulating the IDO1 pathway, NLG802 helps researchers understand the role of tryptophan metabolism in immune regulation.

Pharmacokinetics Studies: NLG802 is used to study the pharmacokinetics of prodrugs and their conversion to active drugs in the body.

Mechanism of Action

NLG802 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme catalyzes the oxidation of tryptophan to N-formylkynurenine, a key step in the kynurenine pathway. By inhibiting IDO1, NLG802 increases the availability of tryptophan and reduces the production of immunosuppressive metabolites. This modulation of the immune response enhances the body’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

NLG802 is unique compared to other IDO1 inhibitors due to its enhanced oral bioavailability and prodrug design. Similar compounds include:

Indoximod: The parent compound of NLG802, which directly inhibits IDO1 but has lower oral bioavailability.

Epacadostat: Another IDO1 inhibitor with a different chemical structure and mechanism of action.

Navoximod: An IDO1 inhibitor with a distinct pharmacokinetic profile compared to NLG802.

NLG802 stands out due to its ability to be extensively absorbed and rapidly metabolized to indoximod, providing a higher therapeutic effect .

Properties

CAS No. |

2071683-99-1 |

|---|---|

Molecular Formula |

C20H30ClN3O3 |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C20H29N3O3.ClH/c1-5-26-20(25)17(22-19(24)16(21)10-13(2)3)11-14-12-23(4)18-9-7-6-8-15(14)18;/h6-9,12-13,16-17H,5,10-11,21H2,1-4H3,(H,22,24);1H/t16-,17+;/m0./s1 |

InChI Key |

PXFDVONNVFXYEP-MCJVGQIASA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C)NC(=O)[C@H](CC(C)C)N.Cl |

Canonical SMILES |

CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)NC(=O)C(CC(C)C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)

![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)

![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide](/img/structure/B10830165.png)

![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)